1-[(2-Nitrophenyl)methyl]imidazolidin-2-one 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1432678-43-7
VCID: VC2865302
InChI: InChI=1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14)
SMILES: C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

CAS No.: 1432678-43-7

Cat. No.: VC2865302

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one - 1432678-43-7

Specification

CAS No. 1432678-43-7
Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
IUPAC Name 1-[(2-nitrophenyl)methyl]imidazolidin-2-one
Standard InChI InChI=1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14)
Standard InChI Key PGKCZESBFBSIFE-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Physical Properties

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one belongs to the class of imidazolidinones, specifically those functionalized with nitro-aromatic groups. These compounds have gained attention in organic synthesis due to their versatile reactivity patterns and potential biological activity.

Basic Identification

The compound is uniquely identified through several standardized parameters as outlined in Table 1.

ParameterValue
Common Name1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
CAS Number1432678-43-7
Molecular FormulaC₁₀H₁₁N₃O₃
Molecular Weight221.21 g/mol
MDL NumberMFCD24189886
PubChem CID71758327

Table 1: Basic identification parameters for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Structural Characteristics

The molecular structure of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one consists of three main components:

  • An imidazolidin-2-one ring (a five-membered heterocycle with two nitrogen atoms and a carbonyl group)

  • A 2-nitrophenyl group (aromatic ring with a nitro substituent at the ortho position)

  • A methylene (CH₂) linker connecting these two moieties

PropertyValue
Physical StateNot specified
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available
SolubilityNot available

Table 2: Physical properties of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Reaction Mechanisms and Chemical Behavior

Understanding the mechanisms involved in imidazolidin-2-one formation provides insight into the chemical behavior of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one.

Cyclization Mechanism

The formation of imidazolidin-2-ones typically proceeds through an intramolecular hydroamidation of propargylic ureas. This process involves:

  • Base-catalyzed deprotonation of the urea nitrogen

  • Nucleophilic attack on the alkyne moiety

  • Subsequent protonation to yield the cyclic product

Computational studies have shown that the reaction pathway involves several key intermediates, with the deprotonation step being crucial for reactivity. The energetics of this step correlate with the strength of the base used, explaining why stronger bases like BEMP often yield better results.

Influence of the Nitrophenyl Group

The presence of the 2-nitrophenyl group in 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one likely influences its reactivity in several ways:

  • The electron-withdrawing nitro group may increase the acidity of nearby N-H bonds

  • The ortho-positioning creates potential for intramolecular interactions

  • The aromatic system provides opportunities for π-stacking interactions in various applications

Comparison with Related Compounds

To better understand 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one, it is instructive to compare it with structurally related compounds.

Comparison with 1-(2-Nitrophenyl)imidazolidin-2-one

A closely related compound is 1-(2-Nitrophenyl)imidazolidin-2-one, which differs only in the absence of the methylene linker between the nitrophenyl and imidazolidin-2-one moieties.

Property1-[(2-Nitrophenyl)methyl]imidazolidin-2-one1-(2-Nitrophenyl)imidazolidin-2-one
Molecular FormulaC₁₀H₁₁N₃O₃C₉H₉N₃O₃
Molecular Weight221.21 g/mol207.19 g/mol
CAS Number1432678-43-7500890-58-4
StructureContains methylene linkerDirect attachment of rings

Table 3: Comparison between 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one and 1-(2-Nitrophenyl)imidazolidin-2-one

The methylene linker in 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one provides greater conformational flexibility compared to the directly linked 1-(2-Nitrophenyl)imidazolidin-2-one. This difference likely affects:

Broader Imidazolidin-2-one Derivatives

Research on various imidazolidin-2-one derivatives has demonstrated their versatility in organic synthesis. Different substituents on the imidazolidin-2-one core can dramatically alter properties such as:

  • Solubility profiles

  • Reactivity patterns

  • Biological activity

  • Application in catalysis or as building blocks

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